N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide
Overview
Description
N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. BPTC is a member of the thiophene family, which is known for its diverse pharmacological activities.
Mechanism of Action
The mechanism of action of N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways in the body. N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme involved in cell signaling.
Biochemical and Physiological Effects:
N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, improve insulin sensitivity, and protect against neurodegenerative diseases. N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide has also been shown to have antioxidant properties, which may contribute to its beneficial effects.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide in lab experiments is its relatively simple synthesis method and high yields. N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as a treatment for cancer, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide and its effects on various signaling pathways in the body.
Scientific Research Applications
N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. N-[4-(pentyloxy)phenyl]-2-thiophenecarboxamide has also been studied for its potential use as a treatment for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(4-pentoxyphenyl)thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-2-3-4-11-19-14-9-7-13(8-10-14)17-16(18)15-6-5-12-20-15/h5-10,12H,2-4,11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVZBQRJCGAOJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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